molecular formula C25H22N2OS B4951751 N-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2-phenylbutanamide

N-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2-phenylbutanamide

Cat. No.: B4951751
M. Wt: 398.5 g/mol
InChI Key: FYDNIFWHHXEMOL-UHFFFAOYSA-N
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Description

N-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2-phenylbutanamide is a complex organic compound that features a biphenyl group, a thiazole ring, and a phenylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2-phenylbutanamide typically involves the formation of the thiazole ring followed by the attachment of the biphenyl and phenylbutanamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a biphenyl-substituted thioamide with a halogenated phenylbutanamide in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the Suzuki-Miyaura coupling reaction, which is known for its efficiency in forming carbon-carbon bonds. This method can be adapted for large-scale synthesis by optimizing reaction conditions, such as using palladium catalysts and appropriate solvents .

Chemical Reactions Analysis

Types of Reactions

N-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the amide to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl and thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the amide group can produce amines .

Scientific Research Applications

N-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2-phenylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2-phenylbutanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The biphenyl group can enhance the compound’s binding affinity and specificity, while the phenylbutanamide moiety can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazole ring and biphenyl group enhances its potential as a versatile compound in various applications .

Properties

IUPAC Name

2-phenyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2OS/c1-2-22(20-11-7-4-8-12-20)24(28)27-25-26-23(17-29-25)21-15-13-19(14-16-21)18-9-5-3-6-10-18/h3-17,22H,2H2,1H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDNIFWHHXEMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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